N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O5 and its molecular weight is 471.9. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
- Novel compounds, including the subject chemical, have been synthesized for potential use as analgesic and anti-inflammatory agents. These compounds have demonstrated significant inhibitory activity on COX-2 enzyme, indicating potential for pain relief and reducing inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
- Various derivatives of triazine, closely related to the subject compound, have been synthesized and tested for their antimicrobial properties. Some have shown good to moderate activities against test microorganisms, suggesting potential applications in combating infections (Bektaş et al., 2007).
Anticancer Activities
- Research has shown that compounds related to the specified chemical have been effective against certain cancer cell lines. This suggests the potential of such compounds, including N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, in oncological treatments (Kumar et al., 2019).
Corrosion Inhibition
- Derivatives of triazine have been studied for their effectiveness in inhibiting corrosion in steel, indicating potential applications in industrial maintenance and preservation (Yadav et al., 2015).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O5/c1-3-33-16-7-5-15(6-8-16)26-10-11-27-20(30)21(31)28(25-22(26)27)13-19(29)24-17-12-14(23)4-9-18(17)32-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMCLRILOOWWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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